

4-(Pyrrolidin-1-yl)butan-1-amine chemical properties

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)butan-1-amine

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An In-Depth Technical Guide to **4-(Pyrrolidin-1-yl)butan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of **4-(Pyrrolidin-1-yl)butan-1-amine**. This diamine serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and an analysis of its expected spectroscopic features. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

4-(Pyrrolidin-1-yl)butan-1-amine, also known by its CAS number 24715-90-0, is a bifunctional organic molecule containing both a primary and a tertiary amine.^{[1][2]} Its structure consists of a pyrrolidine ring linked via its nitrogen atom to a butyl chain, which is terminated by a primary amino group. This structure makes it a useful intermediate in the synthesis of more complex molecules, such as imidazolidinedione derivatives which have been investigated as potential antimalarial agents.^[1]

Data Summary

The key chemical and physical properties of **4-(Pyrrolidin-1-yl)butan-1-amine** are summarized in the table below for quick reference.

| Property | Value | Reference(s) |
|---------------------|---|---|
| IUPAC Name | 4-pyrrolidin-1-ylbutan-1-amine | [2] |
| CAS Number | 24715-90-0 | [1] [2] |
| Molecular Formula | C ₈ H ₁₈ N ₂ | [1] [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Density (Predicted) | 0.923 ± 0.06 g/cm ³ | |
| pKa (Predicted) | 10.48 ± 0.20 | |
| Water Solubility | Soluble | |
| Canonical SMILES | C1CCN(C1)CCCC | [2] |
| InChIKey | LSDYCEIPEBJKPT- UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of **4-(Pyrrolidin-1-yl)butan-1-amine** can be effectively achieved through several standard organic chemistry methodologies. One of the most common and controlled methods is reductive amination.[\[3\]](#)[\[4\]](#) This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced *in situ* to the desired amine product.[\[4\]](#) For this specific target molecule, the synthesis can be envisioned via the reductive amination of pyrrolidine with a suitable four-carbon aldehyde bearing a protected amine, followed by deprotection. A more direct, one-pot approach would involve the reaction of pyrrolidine with 4-aminobutanal, though the latter is often handled as a more stable salt or hydrate.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a plausible method for the synthesis of **4-(Pyrrolidin-1-yl)butan-1-amine** starting from pyrrolidine and 4-chlorobutanal. The reaction proceeds via initial alkylation to form an intermediate aldehyde, which then undergoes reductive amination with an ammonia source.

Materials:

- Pyrrolidine
- 4-Chlorobutanal
- Ammonium Acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)[4][5]
- Methanol (MeOH)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Hydrochloric acid (HCl) in diethyl ether

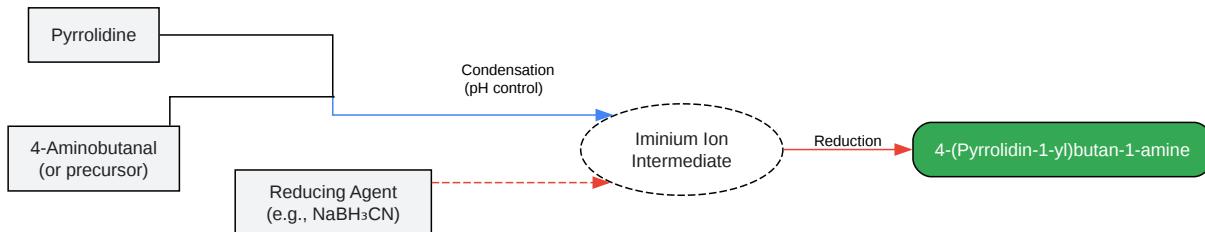
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 equivalent) and 4-chlorobutanal (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Initial Reaction:** Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion and subsequent enamine.
- **Reductive Amination:** Add ammonium acetate (3.0 equivalents) to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (1.5 equivalents). Caution: NaBH_3CN is toxic and should be handled in a well-ventilated fume hood.

- Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
- Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
- Extraction: Dilute the aqueous residue with saturated sodium bicarbonate solution to make it basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with triethylamine (e.g., 95:5:0.1) as the eluent.
- Salt Formation (Optional): For easier handling and storage, the purified free base can be dissolved in a minimal amount of diethyl ether and precipitated as its hydrochloride salt by the dropwise addition of a solution of HCl in diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of **4-(Pyrrolidin-1-yl)butan-1-amine** via a reductive amination pathway.



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